Cogazocine is derived from complex organic synthesis techniques that typically involve cyclization and functional group modifications. The classification of Cogazocine as a benzomorphan indicates that it shares characteristics with other compounds in this class, which often exhibit analgesic properties. The source of information regarding its chemical structure and properties is primarily from databases such as PubChem and BenchChem, which compile data on various chemical substances.
The synthesis of Cogazocine is not extensively documented, but it likely involves several intricate steps typical of benzomorphans. Common methods may include:
Specific synthetic routes may involve the use of reagents such as sodium hydroxide and various alkyl halides, which facilitate the formation of desired functional groups during synthesis .
The molecular structure of Cogazocine can be represented using its canonical SMILES notation: CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4
. The structure features a complex arrangement with multiple rings and functional groups that contribute to its biological activity.
IUUBFDSJJHOTDI-UHFFFAOYSA-N
These attributes highlight the compound's complexity and potential for interaction with biological systems.
Cogazocine undergoes various chemical reactions typical of organic compounds:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for substitution reactions.
The mechanism of action for Cogazocine, like other opioids, likely involves interaction with opioid receptors in the central nervous system. These receptors mediate pain relief by inhibiting neurotransmitter release in response to pain stimuli. The specific binding affinity and efficacy at different opioid receptor subtypes (mu, delta, kappa) determine its analgesic potency and side effect profile.
Data on its precise mechanism remain sparse but suggest that it may function similarly to established opioids by modulating pain perception pathways.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are commonly employed to characterize these properties .
Cogazocine has potential applications in scientific research, particularly in pharmacology as an analgesic agent. Its structural similarities to other opioids suggest it could be explored for pain management therapies. Additionally, studies on its biological properties may reveal further therapeutic uses or lead to the development of new derivatives with enhanced efficacy or reduced side effects .
Benzomorphan compounds arose from systematic efforts to modify morphine’s structure to dissociate analgesia from addiction. Synthesized in the 1960s, Cogazocine (then designated as Win 20,228) exemplified this initiative, designed to selectively target κ-opioid receptors while minimizing μ-receptor affinity—a strategy aimed at reducing euphoria and dependence [2] [5]. Early studies classified benzomorphans like phenazocine and cyclazocine as "mixed agonist-antagonists" due to their dual modulation of opioid receptors. Ketocyclazocine, a structural analog, became instrumental in defining κ-opioid receptors through Martin’s spinal dog model, which differentiated receptor subtypes based on behavioral responses [5].
Cogazocine’s development paralleled growing recognition of opioid receptor diversity. The 1973 discovery of stereospecific opioid binding sites in the brain confirmed that opioids like Cogazocine could exploit receptor-specific pathways [5]. However, pharmaceutical interest waned as synthetic μ-targeting opioids (e.g., fentanyl) dominated pain management.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7